2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride
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Overview
Description
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride is a chemical compound with a molecular formula of C14H22N2O·HCl. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a butanamide backbone, and a 4-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride typically involves the reaction of 2-amino-N-[1-(4-methylphenyl)propyl]butanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The final product is typically purified through recrystallization or other purification techniques to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated or other substituted aromatic derivatives.
Scientific Research Applications
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide: The non-hydrochloride form of the compound.
4-Methylphenyl derivatives: Compounds with similar aromatic substituents.
Butanamide derivatives: Compounds with similar backbone structures.
Uniqueness: 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which may enhance its solubility and stability in certain applications.
Properties
IUPAC Name |
2-amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-4-12(15)14(17)16-13(5-2)11-8-6-10(3)7-9-11;/h6-9,12-13H,4-5,15H2,1-3H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOLJZNWGPPDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C(CC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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